Cas no 2138526-75-5 (3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride)

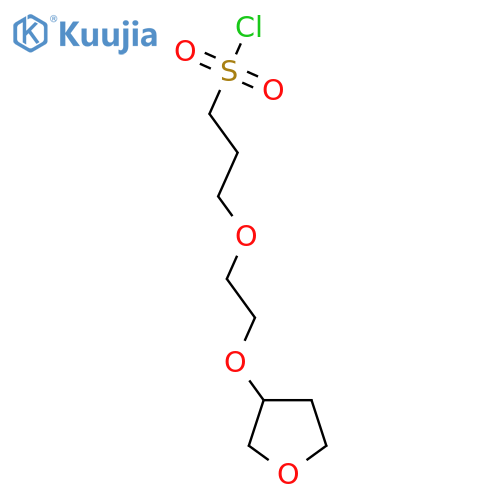

2138526-75-5 structure

商品名:3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride

- 3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride

- 2138526-75-5

- EN300-1145307

-

- インチ: 1S/C9H17ClO5S/c10-16(11,12)7-1-3-13-5-6-15-9-2-4-14-8-9/h9H,1-8H2

- InChIKey: NGBSSARRZYLJAT-UHFFFAOYSA-N

- ほほえんだ: ClS(CCCOCCOC1COCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 272.0485225g/mol

- どういたいしつりょう: 272.0485225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 8

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 70.2Ų

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145307-0.1g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 0.1g |

$678.0 | 2023-10-25 | |

| Enamine | EN300-1145307-1.0g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 1g |

$1057.0 | 2023-05-26 | ||

| Enamine | EN300-1145307-0.25g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1145307-2.5g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1145307-5g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| Enamine | EN300-1145307-10.0g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 10g |

$4545.0 | 2023-05-26 | ||

| Enamine | EN300-1145307-0.05g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1145307-5.0g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 5g |

$3065.0 | 2023-05-26 | ||

| Enamine | EN300-1145307-0.5g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 0.5g |

$739.0 | 2023-10-25 | |

| Enamine | EN300-1145307-10g |

3-[2-(oxolan-3-yloxy)ethoxy]propane-1-sulfonyl chloride |

2138526-75-5 | 95% | 10g |

$3315.0 | 2023-10-25 |

3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

2138526-75-5 (3-2-(oxolan-3-yloxy)ethoxypropane-1-sulfonyl chloride) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量